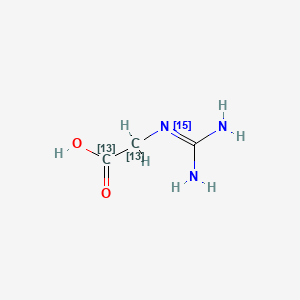

Glycocyamine-15N,13C2

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

Molekularformel |

C3H7N3O2 |

|---|---|

Molekulargewicht |

120.09 g/mol |

IUPAC-Name |

2-(diaminomethylideneamino)acetic acid |

InChI |

InChI=1S/C3H7N3O2/c4-3(5)6-1-2(7)8/h1H2,(H,7,8)(H4,4,5,6)/i1+1,2+1,6+1 |

InChI-Schlüssel |

BPMFZUMJYQTVII-LQAOFMTQSA-N |

Isomerische SMILES |

[13CH2]([13C](=O)O)[15N]=C(N)N |

Kanonische SMILES |

C(C(=O)O)N=C(N)N |

Herkunft des Produkts |

United States |

Foundational & Exploratory

A Technical Guide to the Biochemical Properties of Glycocyamine-15N,13C2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycocyamine-15N,13C2 is a stable isotope-labeled form of glycocyamine (B1671910), also known as guanidinoacetic acid. As a key precursor in the endogenous synthesis of creatine (B1669601), glycocyamine plays a critical role in cellular energy metabolism. The incorporation of heavy isotopes (¹⁵N and ¹³C) makes this compound an invaluable tool in metabolic research, particularly for tracer studies and as an internal standard in quantitative mass spectrometry-based analyses. This technical guide provides an in-depth overview of its biochemical properties, its role in metabolic pathways, and detailed methodologies for its use in experimental settings.

Biochemical Properties and Quantitative Data

This compound is chemically identical to its unlabeled counterpart but possesses a higher molecular weight due to the inclusion of stable isotopes. This mass difference allows for its distinct detection and quantification in the presence of the endogenous compound.

| Property | Value | Source |

| Chemical Formula | C(¹³C)₂H₇N₂(¹⁵N)O₂ | [1] |

| Molecular Weight | 120.09 g/mol | [1] |

| CAS Number | 2483829-93-0 | [1] |

| Synonyms | N-Amidinoglycine-15N,13C2, Guanidinoacetic acid-15N,13C2, N-Guanylglycine-15N,13C2 | [1] |

| Chemical Purity | Typically ≥97% | [1] |

| Isotopic Purity | Typically 97-99% for ¹³C and ¹⁵N | [1] |

| Applications | Internal standard for mass spectrometry, tracer for metabolic flux analysis | [2] |

| Storage | Store refrigerated (+2°C to +8°C), protected from light | [1] |

Metabolic Pathway: Creatine Biosynthesis

Glycocyamine is an essential intermediate in the biosynthesis of creatine, a high-energy phosphate (B84403) carrier crucial for muscle and brain function. The pathway involves two key enzymatic steps:

-

Formation of Glycocyamine: L-arginine:glycine amidinotransferase (AGAT) catalyzes the transfer of a guanidino group from arginine to glycine, forming glycocyamine and ornithine. This reaction primarily occurs in the kidneys.

-

Methylation to Creatine: Guanidinoacetate N-methyltransferase (GAMT) then methylates glycocyamine to form creatine, using S-adenosylmethionine (SAM) as the methyl group donor. This step mainly takes place in the liver.

The synthesized creatine is then transported via the bloodstream to tissues with high energy demands, such as skeletal muscle and the brain.

Figure 1: Creatine biosynthesis pathway.

Experimental Protocols

This compound is primarily utilized in stable isotope dilution mass spectrometry for the accurate quantification of endogenous glycocyamine and in metabolic flux analysis to trace the dynamics of creatine synthesis.

Protocol 1: Quantitative Analysis of Glycocyamine in Human Plasma by LC-MS/MS

This protocol describes a typical "dilute-and-shoot" method for the rapid and accurate quantification of glycocyamine in plasma samples using this compound as an internal standard.

1. Materials and Reagents:

-

Glycocyamine standard

-

This compound (Internal Standard, IS)

-

Human plasma (collected in EDTA or heparin tubes)

-

Methanol (B129727) (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Microcentrifuge tubes

2. Sample Preparation:

-

Prepare a stock solution of the internal standard (this compound) in ultrapure water at a concentration of 1 mg/mL.

-

Create a working internal standard solution by diluting the stock solution to 10 µg/mL in methanol. This solution will also serve as the protein precipitation agent.

-

Thaw plasma samples on ice.

-

In a microcentrifuge tube, add 50 µL of plasma.

-

Add 200 µL of the working internal standard solution to the plasma sample.

-

Vortex vigorously for 30 seconds to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions:

-

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in methanol

-

Gradient: A linear gradient from 2% to 98% B over 5 minutes, followed by a 2-minute re-equilibration at 2% B.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Glycocyamine: Precursor ion (m/z) 118.1 → Product ion (m/z) 76.1

-

This compound (IS): Precursor ion (m/z) 121.1 → Product ion (m/z) 78.1

-

-

Optimize instrument parameters (e.g., collision energy, declustering potential) for maximum signal intensity.

-

4. Data Analysis:

-

Construct a calibration curve using known concentrations of unlabeled glycocyamine spiked into a surrogate matrix (e.g., charcoal-stripped plasma) and a fixed concentration of the internal standard.

-

Quantify the concentration of glycocyamine in the unknown samples by calculating the peak area ratio of the analyte to the internal standard and interpolating from the calibration curve.

Figure 2: Workflow for glycocyamine quantification.

Protocol 2: Metabolic Flux Analysis of Creatine Synthesis

This protocol outlines a general approach for using this compound as a tracer to study the rate of creatine synthesis in a cell culture model.

1. Cell Culture and Labeling:

-

Culture cells of interest (e.g., hepatocytes) in standard growth medium to the desired confluency.

-

Prepare a labeling medium by supplementing the base medium with a known concentration of this compound (e.g., 100 µM).

-

Remove the standard growth medium and replace it with the labeling medium.

-

Incubate the cells for various time points (e.g., 0, 1, 2, 4, 8 hours).

2. Metabolite Extraction:

-

At each time point, rapidly wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Quench metabolism by adding ice-cold 80% methanol.

-

Scrape the cells and collect the cell lysate in a microcentrifuge tube.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant containing the metabolites.

-

Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

3. LC-MS/MS Analysis:

-

Reconstitute the dried metabolites in a suitable solvent (e.g., 50% methanol in water).

-

Analyze the samples using LC-MS/MS as described in Protocol 1, but with additional MRM transitions for labeled and unlabeled creatine.

-

Creatine (unlabeled): Precursor ion (m/z) 132.1 → Product ion (m/z) 90.1

-

Creatine (from this compound): Precursor ion (m/z) 135.1 → Product ion (m/z) 93.1

-

4. Data Analysis and Flux Calculation:

-

Determine the isotopic enrichment of the creatine pool at each time point by calculating the ratio of the peak area of labeled creatine to the total creatine (labeled + unlabeled).

-

The rate of appearance of labeled creatine reflects the rate of creatine synthesis from the exogenous labeled glycocyamine.

-

Mathematical modeling can be applied to these data to calculate the metabolic flux through the creatine synthesis pathway.

Figure 3: Metabolic flux analysis workflow.

Conclusion

This compound is a powerful and versatile tool for researchers in the fields of metabolism, clinical chemistry, and drug development. Its well-defined biochemical properties and its role as a direct precursor to creatine make it ideal for use as an internal standard for accurate quantification and as a tracer for dynamic studies of metabolic pathways. The detailed protocols provided in this guide offer a foundation for the application of this valuable compound in a variety of research settings.

References

Unlocking Creatine Synthesis: A Technical Guide to Labeled Glycocyamine Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of labeled glycocyamine (B1671910) and its precursors in the intricate study of creatine (B1669601) synthesis. Creatine, a vital molecule for cellular energy homeostasis, is synthesized through a two-step enzymatic process. Understanding the kinetics and regulation of this pathway is paramount for research into metabolic disorders, neurological conditions, and the development of novel therapeutic interventions. Stable isotope tracers, particularly labeled forms of the creatine precursor glycocyamine (guanidinoacetate), provide a powerful tool for elucidating the dynamics of creatine metabolism in vivo.

The Creatine Synthesis Pathway: A Two-Step Process

Creatine biosynthesis primarily involves two key enzymes: L-arginine:glycine (B1666218) amidinotransferase (AGAT) and guanidinoacetate N-methyltransferase (GAMT).[1][2][3] The process begins in the kidneys and pancreas, where AGAT catalyzes the transfer of an amidino group from L-arginine to glycine, forming glycocyamine and L-ornithine.[3] Glycocyamine is then transported to the liver, where GAMT methylates it using S-adenosylmethionine (SAM) as a methyl donor to produce creatine.[3]

The regulation of this pathway is crucial for maintaining creatine homeostasis. Creatine itself acts as a feedback inhibitor, primarily by repressing the expression of the AGAT enzyme at the transcriptional level.[4] This feedback mechanism is a key area of investigation in creatine-related research.

Quantifying Creatine Synthesis: The Power of Isotopic Labeling

Stable isotope labeling is a cornerstone technique for quantifying the rate of creatine synthesis in vivo. By introducing a labeled precursor, such as isotopically enriched glycocyamine or its own precursors like glycine and arginine, researchers can trace the metabolic fate of these molecules and calculate the rate of appearance of labeled creatine. This provides a dynamic measure of synthesis, known as the fractional synthesis rate (FSR).

Experimental Protocols for In Vivo Creatine Synthesis Rate Measurement

The following outlines a general experimental protocol for measuring the in vivo fractional synthesis rate of creatine using a primed, constant infusion of a stable isotope-labeled precursor, such as [1-¹³C]glycine or ¹⁵N₂-guanidino arginine.[5]

1. Subject Preparation:

-

Subjects are typically placed on a creatine-free diet for a specified period (e.g., 5 days) prior to the study to minimize dietary creatine interference.[5]

-

Fasting overnight before the tracer infusion is also a common practice.

2. Tracer Administration:

-

A primed, constant intravenous infusion of the labeled tracer is administered. The "primed" dose is a larger initial bolus designed to rapidly bring the tracer to a steady-state concentration in the body, followed by a continuous infusion to maintain this steady state.[5]

3. Sample Collection:

-

Blood samples are collected at baseline (before the infusion) and at regular intervals during the infusion to monitor the isotopic enrichment of the precursor (e.g., labeled glycine or arginine) and the product (labeled glycocyamine and creatine) in plasma.[5]

-

Urine samples may also be collected to measure the excretion of labeled and unlabeled creatine and creatinine.

4. Sample Preparation and Analysis:

-

Plasma samples are deproteinized, typically using methanol (B129727) or acetonitrile.[6][7]

-

The supernatant is then analyzed using either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to determine the isotopic enrichment of creatine, glycocyamine, and the precursor amino acid.[6][7][8]

-

Derivatization of the analytes (e.g., to form butyl esters) may be necessary to improve their chromatographic properties and sensitivity in the mass spectrometer.[7]

5. Calculation of Fractional Synthesis Rate (FSR):

-

The FSR of creatine is calculated based on the rate of incorporation of the labeled precursor into the creatine pool over time. This is determined by measuring the isotopic enrichment of creatine in plasma at different time points during the infusion.

Quantitative Data from Labeled Precursor Studies

The use of stable isotope tracers has yielded valuable quantitative data on the dynamics of creatine synthesis. The following tables summarize key findings from studies utilizing labeled precursors.

| Parameter | Value | Labeled Precursor | Study Population | Reference |

| Fractional Synthesis Rate (FSR) of Glycocyamine from Arginine | 81% | ¹⁵N₂-guanidino arginine | Healthy adult men | [6] |

| Fractional Synthesis Rate (FSR) of Creatine from Arginine | 9% | ¹⁵N₂-guanidino arginine | Healthy adult men | [6] |

| Plasma Arginine Flux | 93 µmol/kg/hr | ¹⁵N₂-guanidino arginine | Healthy adult men | [6] |

| Plasma Enrichment of Arginine Tracer | 6.1 APE (±1.05%) | ¹⁵N₂-guanidino arginine | Healthy adult men | [6] |

| Plasma Enrichment of Glycocyamine | 4.92 APE (±0.8%) | ¹⁵N₂-guanidino arginine | Healthy adult men | [6] |

| Plasma Enrichment of Creatine | 0.55 APE (±0.1%) | ¹⁵N₂-guanidino arginine | Healthy adult men | [6] |

APE: Atom Percent Excess

Visualizing the Processes: Pathways and Workflows

Diagrams are essential for visualizing the complex biological and experimental processes involved in creatine synthesis research. The following sections provide Graphviz (DOT language) scripts to generate these diagrams.

Creatine Biosynthesis and Regulatory Pathway

This diagram illustrates the two-step enzymatic synthesis of creatine from glycine and arginine, highlighting the key enzymes and the feedback inhibition of AGAT by creatine.

Caption: The enzymatic pathway of creatine biosynthesis and its regulation.

Experimental Workflow for In Vivo Creatine Synthesis Measurement

This diagram outlines the key steps in a typical in vivo experiment to measure the fractional synthesis rate of creatine using stable isotope tracers.

Caption: A typical experimental workflow for measuring in vivo creatine synthesis.

Conclusion

The use of labeled glycocyamine and its precursors is an indispensable tool in creatine synthesis research. The detailed experimental protocols and quantitative data derived from these studies provide critical insights into the regulation and kinetics of this vital metabolic pathway. For researchers and drug development professionals, a thorough understanding of these techniques is essential for advancing our knowledge of creatine metabolism and for the development of targeted therapies for a range of metabolic and neurological disorders. The continued application and refinement of these isotopic tracer methodologies will undoubtedly lead to further breakthroughs in this important field of study.

References

- 1. Creatine synthesis and exchanges between brain cells: What can be learned from human creatine deficiencies and various experimental models? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Evidence of an intracellular creatine-sensing mechanism that modulates creatine biosynthesis via AGAT expression in human HAP1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. Fast, Simple LC-MS/MS Analysis of Creatine and Creatinine [restek.com]

- 7. LC-MS/MS Method for Serum Creatinine: Comparison with Enzymatic Method and Jaffe Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Stable isotope dilution microquantification of creatine metabolites in plasma, whole blood and dried blood spots for pharmacological studies in mouse models of creatine deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Glycocyamine-15N,13C2 in Mapping Metabolic Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of the stable isotope-labeled compound, Glycocyamine-15N,13C2, in the elucidation and quantification of metabolic pathways, with a primary focus on creatine (B1669601) biosynthesis. This document details the underlying principles, experimental methodologies, data interpretation, and the significant implications for research in metabolic disorders and drug development.

Introduction to Glycocyamine (B1671910) and Creatine Metabolism

Creatine is a vital molecule for cellular energy homeostasis, particularly in tissues with high and fluctuating energy demands such as skeletal muscle and the brain. The endogenous synthesis of creatine is a two-step process involving two key enzymes: L-arginine:glycine (B1666218) amidinotransferase (AGAT) and guanidinoacetate N-methyltransferase (GAMT).

The pathway begins with the synthesis of glycocyamine (also known as guanidinoacetate or GAA) from the amino acids L-arginine and glycine, a reaction catalyzed by AGAT, which is predominantly active in the kidneys. Glycocyamine is then transported to the liver where it is methylated by GAMT to form creatine, with S-adenosylmethionine (SAM) serving as the methyl donor. Following its synthesis, creatine is released into the bloodstream and taken up by target tissues via the creatine transporter, SLC6A8.

Deficiencies in either AGAT or GAMT, or the SLC6A8 transporter, lead to cerebral creatine deficiency syndromes (CCDS), a group of inherited metabolic disorders characterized by intellectual disability, seizures, and developmental delays. Therefore, the ability to accurately map and quantify the flux through the creatine biosynthesis pathway is of paramount importance for diagnosing these conditions and for developing and evaluating novel therapeutic strategies.

This compound as a Metabolic Tracer

This compound is a stable isotope-labeled analog of glycocyamine. The incorporation of heavy isotopes (¹⁵N and ¹³C) at specific atomic positions allows researchers to trace the metabolic fate of glycocyamine as it is converted to creatine. By administering this compound and subsequently measuring the isotopic enrichment in the creatine pool, it is possible to quantify the rate of creatine synthesis. This technique, known as stable isotope tracer metabolic flux analysis, offers a powerful tool for studying the dynamics of this pathway in vivo and in vitro.

The use of a dual-labeled tracer like this compound provides a distinct mass shift that can be readily detected by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, allowing for clear differentiation from the endogenous, unlabeled molecules.

Quantitative Data from Isotopic Tracer Studies

The primary quantitative output from a tracer study using this compound is the rate of appearance of the labeled creatine. This data can be used to calculate the fractional synthesis rate (FSR) of creatine. While specific data from studies utilizing this compound is not widely published, the following table presents representative data adapted from a similar study that used [1-¹³C]glycine to trace creatine synthesis. This illustrates the type of quantitative information that can be obtained.

Table 1: Representative Isotopic Enrichment of Glycocyamine and Creatine in Plasma Following Administration of a Labeled Precursor.

| Time Point (minutes) | Glycocyamine Isotopic Enrichment (M+1, %) | Creatine Isotopic Enrichment (M+1, %) |

| 0 | 0.0 | 0.0 |

| 30 | 4.5 | 0.1 |

| 60 | 4.8 | 0.2 |

| 90 | 4.7 | 0.3 |

| 120 | 4.6 | 0.4 |

| 180 | 4.5 | 0.6 |

| 240 | 4.4 | 0.8 |

This data is illustrative and adapted from a study using a labeled glycine precursor to demonstrate the expected trend of rapid precursor enrichment followed by a slower, steady increase in the labeled product.

In addition to kinetic data, the use of isotopically labeled internal standards, including this compound, is crucial for the accurate quantification of endogenous metabolite concentrations in biological samples.

Table 2: Typical Concentrations of Glycocyamine and Creatine in Human Plasma.

| Analyte | Concentration Range (µmol/L) in Healthy Adults |

| Glycocyamine (GAA) | 0.1 - 0.5 |

| Creatine | 20 - 60 |

Experimental Protocols

The following is a detailed, representative protocol for an in vivo study to measure the fractional synthesis rate of creatine using an isotopically labeled precursor, adapted for the use of this compound.

In Vivo Administration and Sample Collection

Objective: To determine the in vivo fractional synthesis rate of creatine.

Materials:

-

This compound (sterile, pyrogen-free solution for infusion)

-

Saline solution (0.9% NaCl)

-

Infusion pump

-

Catheters for intravenous infusion and blood sampling

-

EDTA-coated blood collection tubes

-

Centrifuge

-

-80°C freezer

Procedure:

-

Subject Preparation: The study should be conducted after an overnight fast. Two intravenous catheters are placed in contralateral arm veins, one for the infusion of the tracer and the other for blood sampling.

-

Baseline Blood Sample: A baseline blood sample (5 mL) is collected in an EDTA tube before the start of the infusion.

-

Tracer Infusion: A primed-constant infusion of this compound is initiated. A priming bolus is administered to rapidly achieve a steady-state isotopic enrichment in the plasma glycocyamine pool, followed by a continuous infusion for a period of 4-6 hours. The exact infusion rate should be determined based on the subject's body weight and the desired level of isotopic enrichment.

-

Blood Sampling: Blood samples (5 mL) are collected into EDTA tubes at regular intervals (e.g., every 30 minutes) throughout the infusion period.

-

Sample Processing: Immediately after collection, blood samples are centrifuged at 3000 x g for 10 minutes at 4°C to separate the plasma. The plasma is then transferred to labeled cryovials and stored at -80°C until analysis.

Sample Preparation and Analytical Methodology (LC-MS/MS)

Objective: To quantify the isotopic enrichment of glycocyamine and creatine in plasma samples.

Materials:

-

Plasma samples

-

Internal standards (e.g., [¹³C₂]-guanidinoacetate, [D₃]-creatine)

-

Formic acid

-

Solid Phase Extraction (SPE) cartridges (optional, for sample cleanup)

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Protein Precipitation: To 100 µL of plasma, add 400 µL of a cold (-20°C) protein precipitation solution (e.g., acetonitrile or methanol containing the internal standards).

-

Vortex and Centrifuge: Vortex the mixture vigorously for 30 seconds and then centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Collection: Carefully transfer the supernatant to a new tube.

-

Evaporation and Reconstitution: The supernatant is evaporated to dryness under a stream of nitrogen gas. The dried extract is then reconstituted in a suitable mobile phase (e.g., 100 µL of 0.1% formic acid in water).

-

LC-MS/MS Analysis: The reconstituted sample is injected into the LC-MS/MS system. Chromatographic separation is typically achieved on a C18 column. The mass spectrometer is operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) to detect and quantify the unlabeled and labeled forms of glycocyamine and creatine, as well as the internal standards.

Visualizing Metabolic Pathways and Workflows

Diagrams are essential for visualizing the complex relationships in metabolic pathways and the logical flow of experimental procedures.

Caption: The creatine biosynthesis pathway.

Caption: Experimental workflow for a tracer study.

Applications in Drug Development and Clinical Research

The use of this compound and similar tracers has significant implications for both basic and clinical research:

-

Diagnosis of Creatine Deficiency Syndromes: By directly measuring the flux through the creatine synthesis pathway, it is possible to identify patients with AGAT or GAMT deficiency.

-

Therapeutic Monitoring: This technique can be used to assess the efficacy of treatments for creatine deficiency syndromes, such as enzyme replacement therapy or gene therapy, by monitoring the restoration of creatine synthesis.

-

Pharmacodynamic Studies: In the development of drugs that may impact amino acid metabolism or methylation pathways, this compound can be used as a sensitive biomarker to detect off-target effects.

-

Understanding Disease Pathophysiology: By studying creatine metabolism in various disease states (e.g., neurodegenerative diseases, muscular dystrophies), researchers can gain insights into the role of altered energy metabolism in the pathophysiology of these conditions.

Conclusion

This compound is a valuable tool for researchers and clinicians interested in the dynamic regulation of creatine metabolism. The ability to precisely quantify the rate of creatine synthesis provides a window into a critical aspect of cellular energy homeostasis. The methodologies outlined in this guide, while requiring specialized equipment and expertise, offer a robust approach to mapping this vital metabolic pathway. As our understanding of the intricate connections between metabolism and disease grows, the application of stable isotope tracers like this compound will undoubtedly play an increasingly important role in advancing biomedical research and drug development.

An In-depth Technical Guide to Using Glycocyamine-¹⁵N,¹³C₂ as a Tracer for Metabolic Disorders

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide details the application of the stable isotope tracer Glycocyamine-¹⁵N,¹³C₂ in the study of metabolic disorders, particularly inborn errors of creatine (B1669601) synthesis. It provides a comprehensive overview of the underlying biochemistry, experimental design, analytical methodologies, and data interpretation.

Introduction to Creatine Metabolism and its Disorders

Creatine is a vital molecule for cellular energy homeostasis, particularly in tissues with high and fluctuating energy demands such as the brain and muscle. The endogenous synthesis of creatine is a two-step process primarily involving the kidneys and the liver. Inborn errors of creatine metabolism are a group of genetic disorders that impair the synthesis or transport of creatine, leading to severe neurological and muscular symptoms.[1]

Two key enzymatic defects in the creatine synthesis pathway are:

-

Arginine:glycine amidinotransferase (AGAT) deficiency: This disorder is caused by mutations in the GATM gene and leads to a deficiency in the first enzyme of the pathway, resulting in low levels of both glycocyamine (B1671910) (guanidinoacetate) and creatine.[1]

-

Guanidinoacetate methyltransferase (GAMT) deficiency: Caused by mutations in the GAMT gene, this disorder affects the second step of creatine synthesis. It is characterized by the accumulation of glycocyamine and a deficiency of creatine.[1]

Stable isotope tracers, such as Glycocyamine-¹⁵N,¹³C₂, offer a powerful tool to non-invasively study the kinetics of creatine synthesis in vivo. By tracing the metabolic fate of the labeled glycocyamine, researchers can quantify the rate of its conversion to creatine, providing insights into enzyme function and the efficacy of therapeutic interventions.[2][3]

The Role of Glycocyamine-¹⁵N,¹³C₂ as a Metabolic Tracer

Glycocyamine-¹⁵N,¹³C₂ is a stable, non-radioactive isotopologue of glycocyamine. The incorporation of heavy isotopes (¹⁵N and ¹³C) allows for its differentiation from the endogenous, unlabeled molecules using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[3] When introduced into a biological system, Glycocyamine-¹⁵N,¹³C₂ follows the same metabolic pathway as endogenous glycocyamine, acting as a direct precursor for the synthesis of labeled creatine.

The primary applications of Glycocyamine-¹⁵N,¹³C₂ in metabolic research include:

-

Metabolic Flux Analysis (MFA): Quantifying the rate (flux) of creatine synthesis in healthy individuals and in patients with metabolic disorders.

-

Enzyme Activity Assessment: Providing a dynamic measure of GAMT enzyme activity in vivo.

-

Diagnostic Investigations: Aiding in the differential diagnosis of inborn errors of creatine metabolism.

-

Pharmacodynamic Studies: Evaluating the efficacy of therapeutic strategies aimed at restoring creatine levels or reducing toxic metabolite accumulation.

Biochemical Pathway of Creatine Synthesis

The synthesis of creatine from its precursors, arginine and glycine, is a two-step enzymatic process.

Quantitative Data on Creatine Metabolites

The following tables summarize typical concentrations of creatine and its precursor, glycocyamine (guanidinoacetate), in various biological fluids in healthy individuals and in patients with AGAT and GAMT deficiencies.

Table 1: Guanidinoacetate (Glycocyamine) Concentrations

| Condition | Plasma (μmol/L) | Urine (mmol/mol creatinine) | Cerebrospinal Fluid (μmol/L) |

| Healthy Controls | 1.08 ± 0.31[4] | 53.9 ± 25.9[4] | 0.114 ± 0.068[4] |

| AGAT Deficiency | Low / Undetectable[1] | Low / Undetectable[1] | Low / Undetectable |

| GAMT Deficiency | Highly Elevated[4] | Highly Elevated[1] | Highly Elevated[4] |

Table 2: Creatine Concentrations

| Condition | Plasma (μmol/L) | Urine (mmol/mol creatinine) | Cerebrospinal Fluid (μmol/L) |

| Healthy Controls | 25 - 100 | 100 - 800 | 30 - 100 |

| AGAT Deficiency | Low | Low | Low |

| GAMT Deficiency | Low | Low | Low |

Note: Reference ranges can vary between laboratories and with age.

Experimental Protocols

The following protocols are adapted from established methodologies for in vivo stable isotope tracer studies of creatine metabolism.[2][3]

In Vivo Tracer Administration and Sample Collection

This protocol describes a primed-constant rate infusion of Glycocyamine-¹⁵N,¹³C₂ to determine the in vivo fractional synthesis rate of creatine.

Materials:

-

Sterile, pyrogen-free Glycocyamine-¹⁵N,¹³C₂ solution for injection.

-

Infusion pump.

-

Catheters for intravenous access.

-

Blood collection tubes (e.g., EDTA-coated).

-

Centrifuge.

Procedure:

-

Subject Preparation: The study participant should be in a post-absorptive state (e.g., overnight fast).

-

Intravenous Access: Establish two intravenous lines, one for tracer infusion and one for blood sampling.

-

Baseline Sample: Collect a baseline blood sample before the start of the infusion.

-

Primed Bolus: Administer a priming dose of Glycocyamine-¹⁵N,¹³C₂ to rapidly achieve isotopic steady-state in the glycocyamine pool.

-

Constant Infusion: Immediately following the bolus, begin a constant-rate infusion of Glycocyamine-¹⁵N,¹³C₂.

-

Timed Blood Sampling: Collect blood samples at regular intervals (e.g., every 30 minutes for 4-6 hours).

-

Sample Processing: Immediately after collection, centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.

Sample Preparation for Mass Spectrometry

This protocol describes the preparation of plasma samples for the analysis of labeled and unlabeled glycocyamine and creatine.

Materials:

-

Internal standards (e.g., [²H₃]creatine and unlabeled glycocyamine).

-

Acetonitrile.

-

Derivatization reagents (if required by the specific MS method).

-

Solid-phase extraction (SPE) cartridges (optional, for sample cleanup).

Procedure:

-

Thaw Samples: Thaw plasma samples on ice.

-

Add Internal Standards: Spike a known amount of internal standards into each plasma sample.

-

Protein Precipitation: Precipitate proteins by adding a sufficient volume of cold acetonitrile. Vortex and centrifuge to pellet the proteins.

-

Supernatant Collection: Transfer the supernatant containing the metabolites to a new tube.

-

Drying: Evaporate the supernatant to dryness under a stream of nitrogen.

-

Derivatization (if necessary): Reconstitute the dried extract and perform derivatization according to the chosen analytical method. This step enhances the volatility and chromatographic properties of the analytes.

-

Reconstitution: Reconstitute the final sample in a suitable solvent for injection into the LC-MS/MS system.

LC-MS/MS Analysis

Instrumentation:

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

A triple quadrupole tandem mass spectrometer.

Analytical Method:

-

Chromatographic Separation: Develop a chromatographic method to separate glycocyamine and creatine from other plasma components. A reversed-phase or HILIC column can be used.

-

Mass Spectrometric Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. Define specific precursor-to-product ion transitions for unlabeled glycocyamine, Glycocyamine-¹⁵N,¹³C₂, unlabeled creatine, and the newly synthesized labeled creatine.

-

Quantification: Calculate the concentrations and isotopic enrichments of glycocyamine and creatine by comparing the peak areas of the analytes to those of the internal standards.

Data Analysis and Interpretation

The primary outcome of the tracer study is the determination of the fractional synthesis rate (FSR) of creatine. This is calculated from the rate of incorporation of the ¹⁵N and ¹³C labels from Glycocyamine-¹⁵N,¹³C₂ into the creatine pool over time.

The isotopic enrichment of creatine in the plasma is plotted against time. The slope of the linear portion of this curve, divided by the isotopic enrichment of the precursor (glycocyamine) at isotopic steady-state, provides the FSR of creatine.

Interpretation of Results:

-

Healthy Individuals: A measurable FSR of creatine will be observed, reflecting normal GAMT activity.

-

GAMT Deficiency: The incorporation of the label from Glycocyamine-¹⁵N,¹³C₂ into creatine will be significantly reduced or absent, resulting in a very low or undetectable FSR. This directly reflects the deficient GAMT enzyme activity.

-

AGAT Deficiency: While not the primary application for this specific tracer, the baseline levels of endogenous glycocyamine would be extremely low. The administered tracer would be converted to creatine, demonstrating functional GAMT activity.

Conclusion

Glycocyamine-¹⁵N,¹³C₂ is a powerful and precise tool for the in-depth investigation of creatine metabolism. Its application in metabolic tracer studies provides invaluable quantitative data on the kinetics of creatine synthesis. This information is crucial for advancing our understanding of the pathophysiology of inborn errors of creatine metabolism, for developing and refining diagnostic methods, and for evaluating the efficacy of novel therapeutic interventions. The methodologies outlined in this guide provide a robust framework for researchers and drug development professionals to effectively utilize this tracer in their studies.

References

- 1. Creatine biosynthesis and transport in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Simultaneous Assay of Isotopic Enrichment and Concentration of Guanidinoacetate and Creatine by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Guanidinoacetate methyltransferase (GAMT) deficiency: outcomes in 48 individuals and recommendations for diagnosis, treatment and monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Guanidinoacetate-¹⁵N,¹³C₂: Structure and Biochemical Function

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopically labeled compound Guanidinoacetate-¹⁵N,¹³C₂, detailing its chemical structure, core biochemical functions, and its application in metabolic research. This document is intended to serve as a valuable resource for professionals in the fields of biochemistry, drug development, and clinical research who are interested in creatine (B1669601) metabolism and related disorders.

Chemical Structure and Properties

Guanidinoacetate-¹⁵N,¹³C₂ is a stable isotope-labeled version of guanidinoacetate (GAA), a naturally occurring amino acid derivative. The isotopic labels are strategically placed to facilitate its use as a tracer in metabolic studies.

Molecular Formula: ¹³C₂¹²CH₇¹⁵N¹⁴N₂O₂

Labeled Positions: The two carbon atoms of the acetate (B1210297) backbone are replaced with Carbon-13 (¹³C), and one of the nitrogen atoms in the guanidino group is replaced with Nitrogen-15 (¹⁵N).

Chemical Structure:

Key Properties:

| Property | Value |

| CAS Number (Labeled) | 2483829-93-0[1] |

| Molecular Weight | ~120.09 g/mol [1] |

| Appearance | White Solid |

| Purity | Typically >95% |

| Storage | -20°C, protected from light |

The presence of the stable isotopes allows for the precise tracking and quantification of this molecule and its metabolic products using mass spectrometry and other analytical techniques, without the safety concerns associated with radioactive isotopes.

Biochemical Function: The Precursor to Creatine

The primary and most well-established biochemical function of guanidinoacetate is its role as the immediate and sole precursor in the de novo synthesis of creatine.[2][3] Creatine is a vital molecule for cellular energy metabolism, particularly in tissues with high and fluctuating energy demands such as skeletal muscle and the brain.

The synthesis of creatine from guanidinoacetate is a two-step enzymatic process that spans different organs:

-

Step 1: Synthesis of Guanidinoacetate (GAA): This initial step occurs predominantly in the kidneys. The enzyme L-arginine:glycine (B1666218) amidinotransferase (AGAT) catalyzes the transfer of an amidino group from L-arginine to glycine, producing GAA and ornithine.[2][3]

-

Step 2: Methylation of GAA to Creatine: The newly synthesized GAA is then transported via the bloodstream to the liver. In the liver, the enzyme guanidinoacetate N-methyltransferase (GAMT) catalyzes the methylation of GAA to form creatine. This reaction utilizes S-adenosylmethionine (SAM) as the methyl group donor.[2][3]

The synthesized creatine is subsequently released into the circulation and taken up by target tissues, where it is converted to phosphocreatine, a high-energy phosphate (B84403) buffer that plays a crucial role in regenerating adenosine (B11128) triphosphate (ATP).

Signaling and Metabolic Pathways

The creatine biosynthesis pathway is a critical component of cellular energy homeostasis. The use of isotopically labeled tracers like Guanidinoacetate-¹⁵N,¹³C₂ is instrumental in studying the flux through this pathway under various physiological and pathological conditions.

Quantitative Data

Plasma Concentrations of Guanidinoacetate

| Population | Mean Plasma GAA Concentration (μmol/L) | Standard Deviation (μmol/L) |

| Healthy Adults | 5.02[4][5] | 1.84[4][5] |

| Healthy Children (5-10 years) | 3.91[4][5] | 0.76[4][5] |

| Children with GAMT Deficiency | 11.57 - 15.16[4][5] | - |

Enzyme Kinetics of GAMT

Studies on GAMT have determined its affinity for its substrate, guanidinoacetate.

| Substrate | Apparent Km (mM) |

| Guanidinoacetate | 0.050 - 0.096[6][7] |

| S-adenosylmethionine | 0.0012 - 0.0034[6] |

Note: These kinetic parameters were determined using unlabeled or ¹⁴C-labeled guanidinoacetate. The kinetic properties of Guanidinoacetate-¹⁵N,¹³C₂ are expected to be very similar due to the negligible kinetic isotope effect of these stable isotopes in this biological system.

In Vivo Production and Turnover

Tracer studies using labeled precursors have been instrumental in quantifying the dynamics of creatine synthesis.

| Parameter | Value | Tracer Used |

| Renal GAA Production (Human) | ~1.1 μmol/L (arteriovenous difference)[2] | Endogenous |

| Renal GAA Production (Rat) | ~5.0 μmol/L (arteriovenous difference)[2] | Endogenous |

| GAA Isotopic Enrichment Plateau | Reached by 30 minutes post-infusion[8] | [1-¹³C]glycine |

| Creatine Fractional Synthesis Rate | Slow (slope = 0.00097)[8] | [1-¹³C]glycine |

The rapid plateau of labeled GAA enrichment suggests a small pool size and/or a rapid turnover rate of this metabolite.[8]

Experimental Protocols

The use of Guanidinoacetate-¹⁵N,¹³C₂ as an internal standard or a metabolic tracer requires robust and sensitive analytical methods. The following sections outline key aspects of experimental protocols based on published literature.

Synthesis of Guanidinoacetate-¹⁵N,¹³C₂

A common method for the synthesis of isotopically labeled guanidinoacetate involves the reaction of labeled glycine with cyanamide (B42294).

Procedure:

-

Dissolve [¹³C₂, ¹⁵N]glycine and cyanamide in water.

-

Add concentrated ammonium (B1175870) hydroxide (B78521) to the mixture.

-

Stir the reaction mixture at room temperature for several days.

-

The precipitated Guanidinoacetate-¹⁵N,¹³C₂ is then filtered.

-

Wash the product sequentially with ice-cold water and acetone.

-

The final product's chemical and isotopic purity should be verified by mass spectrometry.[8]

Sample Preparation for Mass Spectrometry Analysis

Proper sample preparation is critical for accurate quantification. This typically involves protein precipitation and derivatization.

Plasma Sample Preparation (for GC-MS):

-

Spike plasma samples with a known amount of Guanidinoacetate-¹⁵N,¹³C₂ as an internal standard.

-

Precipitate proteins using an organic solvent such as acetonitrile.

-

Centrifuge to pellet the precipitated proteins and collect the supernatant.

-

Evaporate the supernatant to dryness under a stream of nitrogen.

-

Derivatize the dried residue to increase volatility for GC-MS analysis. A common two-step derivatization involves:

-

Reaction with hexafluoroacetylacetone (B74370) to form a bis(trifluoromethyl)pyrimidine ring structure.

-

Methylation of the carboxyl group with acidic methanol.[8]

-

Plasma Sample Preparation (for LC-MS/MS):

-

Spike plasma samples with a known amount of labeled internal standard (e.g., ¹³C₂-GAA).

-

Precipitate proteins with acetonitrile.

-

Centrifuge and collect the supernatant.

-

Derivatize the analytes to butyl-esters to enhance sensitivity.[9]

Analytical Methodology: Mass Spectrometry

Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful techniques for the analysis of Guanidinoacetate-¹⁵N,¹³C₂.

GC-MS Analysis:

-

Derivatization: As described in the sample preparation section.

-

Ionization Mode: Negative Chemical Ionization (NCI) is often used for high sensitivity.

-

Selected Ion Monitoring (SIM): Monitor the mass-to-charge ratios (m/z) corresponding to the derivatized labeled and unlabeled guanidinoacetate. For the bis(trifluoromethyl)pyrimidine methyl ester derivative, the molecular ion of unlabeled GAA is m/z 303, while that of [¹³C₂,¹⁵N]GAA is m/z 306.[8]

LC-MS/MS Analysis:

-

Derivatization: Butyl-ester derivatization is commonly employed.

-

Ionization Mode: Positive Electrospray Ionization (ESI).

-

Multiple Reaction Monitoring (MRM): This highly specific and sensitive technique is used to monitor the transition of a precursor ion to a specific product ion.

-

For Butyl-ester of GAA: m/z 174.1 -> 101.0

-

For Butyl-ester of ¹³C₂-GAA: m/z 176.1 -> 103.0[9]

-

Experimental Workflow for a Tracer Study

While a detailed in vivo tracer study protocol specifically using Guanidinoacetate-¹⁵N,¹³C₂ is not extensively documented in publicly available literature, a general workflow can be conceptualized based on studies using other labeled precursors.

Conclusion

Guanidinoacetate-¹⁵N,¹³C₂ is a powerful tool for researchers and drug development professionals investigating creatine metabolism. Its well-defined chemical structure and critical role as the sole precursor to creatine make it an ideal tracer for in vivo metabolic studies. The use of this stable isotope-labeled compound, in conjunction with advanced mass spectrometry techniques, allows for the precise quantification of metabolic fluxes and the elucidation of the dynamics of creatine synthesis in both health and disease. While detailed protocols for its use as a metabolic tracer are not widely published, the foundational methods for its synthesis and analysis are established, providing a strong basis for the design of future studies aimed at unraveling the complexities of energy metabolism. This technical guide serves as a foundational resource to facilitate such research endeavors.

References

- 1. Metabolomics Workbench : NIH Data Repository [metabolomicsworkbench.org]

- 2. Creatine synthesis: production of guanidinoacetate by the rat and human kidney in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Analysis of guanidinoacetate and creatine by isotope dilution electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Guanidinoacetate methyltransferase activity in tissues and cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Simultaneous Assay of Isotopic Enrichment and Concentration of Guanidinoacetate and Creatine by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. flore.unifi.it [flore.unifi.it]

The Biological Journey of Isotopically Labeled Guanidinoacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanidinoacetic acid (GAA) is a pivotal endogenous compound, serving as the direct precursor to creatine (B1669601), a molecule central to cellular energy metabolism. The study of its biological fate—absorption, distribution, metabolism, and excretion (ADME)—is crucial for understanding its physiological roles and therapeutic potential. The use of isotopically labeled GAA, incorporating stable isotopes such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), provides a powerful tool to trace its path through the body, distinguishing it from endogenous pools and allowing for precise pharmacokinetic and metabolic analysis. This technical guide synthesizes the current understanding of the biological fate of isotopically labeled guanidinoacetic acid, offering insights for researchers and professionals in drug development.

Core Principles of GAA Metabolism

The primary metabolic pathway for GAA is its conversion to creatine. This two-step process involves two key enzymes:

-

L-arginine:glycine amidinotransferase (AGAT): Primarily located in the kidneys, this enzyme catalyzes the synthesis of GAA from the amino acids L-arginine and glycine.[1]

-

Guanidinoacetate N-methyltransferase (GAMT): This enzyme, found predominantly in the liver, methylates GAA to form creatine, utilizing S-adenosylmethionine (SAM) as a methyl group donor.[1]

Isotopically labeled GAA allows for the precise measurement of the flux through this pathway and the subsequent turnover of the creatine pool.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the pharmacokinetics and metabolism of guanidinoacetic acid. It is important to note that comprehensive ADME studies specifically using isotopically labeled GAA are not extensively published. Therefore, the data presented is a composite derived from studies using both unlabeled and isotopically labeled precursors of GAA, such as [1-¹³C]glycine.

Table 1: Pharmacokinetic Parameters of Guanidinoacetic Acid

| Parameter | Value | Species | Isotope Used | Administration Route | Source |

| Time to Plateau (Plasma) | ~30 minutes | Human | [1-¹³C]glycine (precursor) | Intravenous Infusion | [1] |

| Turnover Rate | Rapid | Human | [1-¹³C]glycine (precursor) | Intravenous Infusion | [1] |

| Urinary Excretion | ~90% of administered dose | Rat | [¹⁴C]clothianidin (structurally related guanidino compound) | Oral | [2] |

| Fecal Excretion | Minor | Rat | [¹⁴C]clothianidin (structurally related guanidino compound) | Oral | [2] |

Note: Data from a structurally related compound is used to infer the likely primary excretion route of GAA due to a lack of specific studies on radiolabeled GAA excretion.

Table 2: Tissue Distribution of Guanidino Compounds

| Tissue | Relative Concentration | Species | Isotope Used | Time Point | Source |

| Kidney | High | Rat | [¹⁴C]clothianidin | 2 hours post-administration | [2] |

| Liver | High | Rat | [¹⁴C]clothianidin | 2 hours post-administration | [2] |

| Brain | Low | Rat | Unlabeled | 24 hours post-starvation | [3] |

| Pancreas | Variable | Rat | Unlabeled | 96 hours post-starvation | [3] |

Note: This data provides a general indication of where guanidino compounds may distribute. Specific quantitative data for isotopically labeled GAA in various tissues is a recognized research gap.

Experimental Protocols

Detailed methodologies are critical for the replication and advancement of research in this field. Below are summaries of key experimental protocols employed in the study of isotopically labeled GAA.

Protocol 1: In Vivo Kinetic Study of GAA and Creatine Synthesis using Labeled Precursor

-

Objective: To determine the in vivo fractional synthesis rate of creatine.

-

Isotope: [1-¹³C]glycine.

-

Subjects: Healthy adult humans.

-

Procedure:

-

A primed, constant-rate intravenous infusion of [1-¹³C]glycine is administered.

-

Blood samples are collected at timed intervals.

-

Plasma is separated and stored at -80°C until analysis.

-

Plasma samples are deproteinized.

-

GAA and creatine are derivatized to form bis(trifluoromethyl)-pyrimidine methyl esters.

-

Isotopic enrichment and concentration of GAA and creatine are determined simultaneously using Gas Chromatography-Mass Spectrometry (GC-MS).[1]

-

-

Key Findings: This method reveals a rapid turnover of the GAA pool, which reaches an isotopic plateau quickly, in contrast to the much slower turnover of the larger creatine pool.[1]

Protocol 2: Quantitative Analysis of GAA in Biological Fluids using Stable Isotope Dilution GC-MS

-

Objective: Accurate quantification of GAA in urine, plasma, and cerebrospinal fluid.

-

Isotope: [1,2-¹³C₂]GAA (as an internal standard).

-

Procedure:

-

The biological fluid sample is spiked with a known amount of [1,2-¹³C₂]GAA.

-

GAA is converted to its bis(trifluoromethyl)pyrimidine di(tert-butyldimethylsilyl) derivative through a two-step derivatization process.

-

Analysis is performed using a standard benchtop GC-MS system.

-

Selected ion monitoring is used to quantify the endogenous GAA against the isotopically labeled internal standard.[4]

-

Visualizing the Biological Pathways and Workflows

To facilitate a deeper understanding, the following diagrams, generated using the DOT language, illustrate the core metabolic pathway and a typical experimental workflow.

Caption: Metabolic pathway of guanidinoacetic acid to creatine.

Caption: General experimental workflow for a GAA ADME study.

Conclusion and Future Directions

The use of isotopically labeled guanidinoacetic acid is indispensable for elucidating its precise biological fate. Current research, primarily utilizing labeled precursors, has established a rapid turnover for GAA and its efficient conversion to creatine. However, a significant opportunity exists for future research to conduct comprehensive ADME and mass balance studies using directly labeled GAA. Such studies would provide invaluable quantitative data on tissue distribution and excretion, further refining our understanding of GAA metabolism and its potential as a therapeutic agent. For drug development professionals, a thorough characterization of the ADME properties of GAA and its analogues will be a critical step in advancing these compounds through the clinical trial pipeline.

References

- 1. Simultaneous Assay of Isotopic Enrichment and Concentration of Guanidinoacetate and Creatine by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Absorption, tissue distribution, excretion, and metabolism of clothianidin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of starvation on guanidino compound metabolism in mice. | Sigma-Aldrich [sigmaaldrich.com]

- 4. Stable isotope dilution method for the determination of guanidinoacetic acid by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating Guanidinoacetate Methyltransferase (GAMT) Deficiency with Glycocyamine-¹⁵N,¹³C₂: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanidinoacetate methyltransferase (GAMT) deficiency is an autosomal recessive inborn error of creatine (B1669601) synthesis characterized by a deficiency of the enzyme GAMT.[1][2] This enzymatic block leads to a systemic depletion of creatine and a toxic accumulation of its precursor, guanidinoacetic acid (GAA).[2][3] The clinical manifestations are severe and primarily affect the central nervous system, including intellectual disability, developmental delay, seizures, and movement disorders.[1][4] Accurate diagnosis and monitoring of therapeutic interventions are crucial for managing this disorder.

Stable isotope tracers offer a powerful tool for in vivo investigation of metabolic pathways. Glycocyamine-¹⁵N,¹³C₂ is a stable isotope-labeled form of GAA that can be used to trace the in vivo conversion of GAA to creatine. This technical guide provides an in-depth overview of the use of Glycocyamine-¹⁵N,¹³C₂ in the investigation of GAMT deficiency, including detailed experimental protocols, data presentation, and visualization of the relevant biochemical pathway and experimental workflow.

Biochemical Pathway in GAMT Deficiency

The synthesis of creatine is a two-step process primarily occurring in the kidneys and liver.[5][6] In the first step, arginine and glycine (B1666218) are converted to guanidinoacetate (GAA) and ornithine by the enzyme arginine:glycine amidinotransferase (AGAT).[5][7] Subsequently, GAMT catalyzes the methylation of GAA, using S-adenosylmethionine (SAM) as a methyl group donor, to form creatine.[5][7] In GAMT deficiency, the second step is impaired, leading to the accumulation of GAA and a deficiency of creatine.[4]

References

- 1. Creatine synthesis: production of guanidinoacetate by the rat and human kidney in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Analysis of guanidinoacetate and creatine by isotope dilution electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Simultaneous Assay of Isotopic Enrichment and Concentration of Guanidinoacetate and Creatine by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of [guanidino-13C]creatine and measurement of the creatine phosphokinase reaction in vitro by 13C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. files.core.ac.uk [files.core.ac.uk]

Exploring Inborn Errors of Creatine Metabolism with Stable Isotopes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of inborn errors of creatine (B1669601) metabolism, with a focus on the application of stable isotope labeling for their diagnosis and study. Creatine deficiency syndromes are a group of inherited metabolic disorders characterized by a deficiency of creatine in the brain and muscle, leading to a range of neurological and developmental issues.[1][2][3] The three primary inborn errors of creatine metabolism are Arginine:Glycine Amidinotransferase (AGAT) deficiency, Guanidinoacetate Methyltransferase (GAMT) deficiency, and Creatine Transporter (SLC6A8) deficiency.[2][3][4]

Stable isotope dilution analysis, primarily using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), has become the gold standard for the accurate quantification of creatine and its precursor, guanidinoacetate (GAA), in biological fluids.[1][5] This guide details the underlying biochemistry, diagnostic methodologies, and experimental protocols relevant to the study of these debilitating disorders.

The Biochemistry of Creatine Synthesis and Transport

Creatine is an essential molecule for cellular energy homeostasis, particularly in tissues with high and fluctuating energy demands like the brain and skeletal muscle. Its synthesis is a two-step enzymatic process primarily occurring in the kidneys and liver.

-

Step 1: Formation of Guanidinoacetate (GAA): The enzyme Arginine:Glycine Amidinotransferase (AGAT) catalyzes the transfer of an amidino group from arginine to glycine, forming GAA and ornithine.

-

Step 2: Formation of Creatine: Guanidinoacetate Methyltransferase (GAMT) then methylates GAA, using S-adenosylmethionine (SAM) as a methyl donor, to produce creatine.

Once synthesized, creatine is transported into target cells via the sodium- and chloride-dependent creatine transporter, SLC6A8.

Signaling Pathway of Creatine Synthesis and Transport

Caption: Overview of the creatine synthesis and transport pathway.

Inborn Errors of Creatine Metabolism

Defects in the enzymes or the transporter involved in creatine metabolism lead to three distinct disorders, each with a characteristic biochemical profile.

-

AGAT Deficiency (GATM gene): A defect in the first step of creatine synthesis leads to low levels of both GAA and creatine in the brain, plasma, urine, and cerebrospinal fluid (CSF).[2][4]

-

GAMT Deficiency (GAMT gene): A defect in the second synthesis step results in the accumulation of GAA and a deficiency of creatine.[4][6][7]

-

Creatine Transporter Deficiency (CTD) (SLC6A8 gene): Impaired cellular uptake of creatine leads to elevated creatine levels in the urine, particularly a high creatine-to-creatinine ratio, while plasma creatine levels can be normal.[4][8]

Logical Flow for Differential Diagnosis

Caption: Diagnostic workflow for inborn errors of creatine metabolism.

Quantitative Data on Creatine Metabolites

The following tables summarize the typical concentrations of guanidinoacetate and creatine in various biological fluids for healthy individuals and patients with inborn errors of creatine metabolism. Values can vary based on age and analytical methodology.

Table 1: Reference Ranges for Creatine and Guanidinoacetate in Urine (mmol/mol creatinine)

| Age Group | Guanidinoacetate (GAA) | Creatine |

| 0 - 4 years | 18 - 159[9] | 0.04 - 1.51[9] |

| 5 - 11 years | 18 - 130[9] | 0.04 - 1.07[9] |

| > 12 years | 10 - 100[10] | 0.04 - 0.56[9] |

Table 2: Creatine and Guanidinoacetate Levels in Plasma (µmol/L)

| Analyte | Healthy Adults | Healthy Children (5-10 yrs) | GAMT Deficiency | AGAT Deficiency |

| Guanidinoacetate (GAA) | 0.8 - 3.1[10] | 3.91 ± 0.76[11] | 11.57 - 18.6[11][12] | 0.01 - 0.04[12] |

| Creatine | 10 - 100[10] | 58.96 ± 22.30[11] | 5.37 - 10.7[11][12] | 15 - 29[12] |

Table 3: Creatine and Guanidinoacetate Levels in Cerebrospinal Fluid (CSF) (µmol/L)

| Analyte | Healthy Individuals | GAMT Deficiency |

| Guanidinoacetate (GAA) | 0.02 - 0.56[10] | Increased[5] |

| Creatine | 17 - 87[10] | Decreased[5] |

Table 4: Biochemical Hallmarks of Creatine Deficiency Syndromes

| Disorder | Urine GAA | Plasma GAA | Urine Creatine/Creatinine Ratio | Brain Creatine (MRS) |

| AGAT Deficiency | Low[2][4] | Low[2][4] | Low to Normal | Absent/Markedly Decreased[2][13] |

| GAMT Deficiency | High[4][6] | High[4][6] | Low to Normal | Absent/Markedly Decreased[6] |

| CTD (Males) | Normal | Normal | High[4][8] | Absent/Markedly Decreased[4] |

| CTD (Females) | Normal | Normal | Normal to Mildly Elevated[4] | Partially Depleted to Normal[4] |

Experimental Protocols for Stable Isotope Analysis

The use of stable isotope-labeled internal standards is crucial for accurate quantification of creatine and GAA, as it corrects for variations in sample preparation and instrument response. Commonly used internal standards include deuterated creatine (e.g., d3-creatine) and ¹³C-labeled GAA.

Sample Preparation

Urine:

-

Thaw frozen urine samples at room temperature.[14]

-

Vortex the samples to ensure homogeneity.[14]

-

For LC-MS/MS, a simple "dilute and shoot" approach is often sufficient. Dilute an aliquot of urine (e.g., 1:1 to 1:4) with the initial mobile phase or a suitable buffer containing the stable isotope-labeled internal standards.[10][15]

-

Centrifuge at high speed (e.g., 10,000 x g for 10 minutes at 4°C) to pellet any particulate matter.[14]

-

Transfer the supernatant to an autosampler vial for analysis.[10]

Plasma/Serum:

-

To 50 µL of plasma or serum, add a protein precipitation agent (e.g., 150 µL of methanol) containing the stable isotope-labeled internal standards.

-

Vortex vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge at high speed (e.g., 14,000 x g for 10 minutes) to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.

Cerebrospinal Fluid (CSF): Due to the low sample volume and analyte concentrations, a sensitive method is required. The sample preparation is similar to plasma, involving protein precipitation and concentration.

Derivatization for GC-MS Analysis

For GC-MS analysis, creatine and GAA must be derivatized to increase their volatility.

-

After sample extraction and drying, add a derivatization agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).[16][17]

-

Incubate the mixture at an elevated temperature (e.g., 60°C for 60 minutes) to facilitate the reaction.[16]

-

After cooling, the derivatized sample is ready for injection into the GC-MS system.

LC-MS/MS Analysis

-

Chromatography: Reversed-phase chromatography is commonly used for the separation of creatine and GAA.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is typically used.

-

Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for the native analytes and their stable isotope-labeled internal standards are monitored.

Experimental Workflow for LC-MS/MS Analysis

Caption: A typical workflow for the analysis of creatine and GAA using LC-MS/MS.

Conclusion

The use of stable isotope dilution mass spectrometry is a powerful and indispensable tool for the accurate and reliable diagnosis of inborn errors of creatine metabolism. This technical guide provides a comprehensive overview of the biochemical basis of these disorders, detailed methodologies for sample analysis, and a summary of the expected quantitative findings. This information is intended to support researchers, clinicians, and drug development professionals in their efforts to better understand, diagnose, and ultimately treat these rare but devastating conditions. Early and accurate diagnosis is paramount, as some of these disorders, such as AGAT and GAMT deficiencies, are treatable with oral creatine supplementation.[13]

References

- 1. Quantification of creatine and guanidinoacetate using GC-MS and LC-MS/MS for the detection of cerebral creatine deficiency syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. turkarchpediatr.org [turkarchpediatr.org]

- 3. Creatine Deficiency Disorders - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Creatine and guanidinoacetate: diagnostic markers for inborn errors in creatine biosynthesis and transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ovid.com [ovid.com]

- 6. Guanidinoacetate Methyltransferase Deficiency | Newborn Screening [newbornscreening.hrsa.gov]

- 7. Creatine transporter defect - Wikipedia [en.wikipedia.org]

- 8. Age related reference values for urine creatine and guanidinoacetic acid concentration in children and adolescents by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. bevital.no [bevital.no]

- 10. Analysis of guanidinoacetate and creatine by isotope dilution electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Guanidinoacetate and creatine plus creatinine assessment in physiologic fluids: an effective diagnostic tool for the biochemical diagnosis of arginine:glycine amidinotransferase and guanidinoacetate methyltransferase deficiencies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Creatine deficiency syndrome. A treatable myopathy due to arginine-glycine amidinotransferase (AGAT) deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Urine Sample Collection and Preparation in Metabolomics - Creative Proteomics [metabolomics.creative-proteomics.com]

- 14. researchgate.net [researchgate.net]

- 15. GC-MS Studies on Derivatization of Creatinine and Creatine by BSTFA and Their Measurement in Human Urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Association for Creatine Deficiencies - Advancing Creatine Disorder Research [creatineinfo.org]

In-Depth Technical Guide to Glycocyamine-¹⁵N,¹³C₂

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Glycocyamine-¹⁵N,¹³C₂, a stable isotope-labeled internal standard crucial for the accurate quantification of glycocyamine (B1671910) (guanidinoacetic acid) in biological matrices. This guide is intended for researchers, scientists, and drug development professionals working in the fields of metabolomics, clinical diagnostics, and therapeutic monitoring, particularly concerning creatine (B1669601) biosynthesis disorders.

Core Compound Data

Glycocyamine-¹⁵N,¹³C₂ is the isotopically labeled form of glycocyamine, the immediate precursor to creatine in the endogenous synthesis pathway. The incorporation of stable isotopes (¹⁵N and ¹³C) allows for its use as an internal standard in mass spectrometry-based assays, providing high accuracy and precision in quantification.

| Parameter | Value |

| CAS Number | 2483829-93-0 |

| Molecular Formula | C¹³₂H₇¹⁵N₃O₂ |

| Molecular Weight | 120.09 g/mol |

Biochemical Significance and Applications

Glycocyamine, also known as guanidinoacetic acid (GAA), is a pivotal metabolite in the biosynthesis of creatine. This pathway is fundamental for energy homeostasis in tissues with high and fluctuating energy demands, such as muscle and brain. The synthesis involves two key enzymatic steps:

-

Arginine:glycine amidinotransferase (AGAT) catalyzes the transfer of an amidino group from arginine to glycine, forming glycocyamine and ornithine.

-

Guanidinoacetate N-methyltransferase (GAMT) then methylates glycocyamine to produce creatine.

Disruptions in this pathway due to genetic defects in the AGAT or GAMT enzymes lead to Cerebral Creatine Deficiency Syndromes (CCDS), a group of inborn errors of metabolism. These disorders are characterized by a depletion of creatine in the brain, leading to severe neurological symptoms including intellectual disability, seizures, and developmental delays.

The primary application of Glycocyamine-¹⁵N,¹³C₂ is as an internal standard for the quantification of endogenous glycocyamine levels in biological samples, such as plasma, urine, and cerebrospinal fluid.[1] This is critical for the diagnosis and monitoring of:

-

AGAT Deficiency: Characterized by low levels of glycocyamine and creatine.

-

GAMT Deficiency: Characterized by an accumulation of glycocyamine and a deficiency of creatine.[2][3]

Accurate measurement of glycocyamine is essential for the differential diagnosis of these conditions and for monitoring the efficacy of therapeutic interventions, which may include creatine supplementation and dietary modifications to reduce glycocyamine production.[4]

Experimental Protocols

The use of Glycocyamine-¹⁵N,¹³C₂ is central to isotope dilution mass spectrometry methods, which are the gold standard for the quantification of small molecules in complex biological fluids. Below is a detailed methodology for the simultaneous determination of glycocyamine and creatine in plasma using LC-MS/MS.

Sample Preparation (Plasma)

-

Aliquoting: In a microfuge tube, add 50 µL of the plasma sample.[5]

-

Internal Standard Spiking: Add 50 µL of a working internal standard solution containing a known concentration of Glycocyamine-¹⁵N,¹³C₂ (and typically a creatine stable isotope analog like d3-creatine) in acetonitrile.[6]

-

Protein Precipitation: Vortex the mixture to ensure thorough mixing and precipitation of plasma proteins.

-

Centrifugation: Centrifuge the tubes at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.[5]

-

Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate for further processing.

Derivatization (Butylation)

To improve chromatographic retention and ionization efficiency, glycocyamine and creatine are often derivatized to their butyl esters.[6]

-

Evaporation: Dry the supernatant under a stream of nitrogen.

-

Reagent Addition: Add 100 µL of 3N butanolic-HCl.

-

Incubation: Incubate the samples at 65°C for 20 minutes.

-

Final Evaporation: Dry the samples again under nitrogen.

-

Reconstitution: Reconstitute the dried residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

The following table summarizes typical parameters for the analysis.

| Parameter | Specification |

| LC Column | C18 reverse-phase column (e.g., Supelcosil™ LC-4.6mm)[6] |

| Mobile Phase | Isocratic or gradient elution with a mixture of aqueous and organic solvents (e.g., water with formic acid and acetonitrile/methanol) |

| Flow Rate | Dependent on column dimensions, typically in the range of 0.2-0.6 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Glycocyamine (GAA): Precursor ion (m/z) → Product ion (m/z) for the butylated derivative.[7] Glycocyamine-¹⁵N,¹³C₂: Precursor ion (m/z) → Product ion (m/z) for the butylated derivative.[7] Creatine: Precursor ion (m/z) → Product ion (m/z) for the butylated derivative.[7] |

Visualizations

Creatine Biosynthesis Pathway

The following diagram illustrates the two-step enzymatic synthesis of creatine from the precursor amino acids arginine and glycine, highlighting the central role of glycocyamine.

Caption: The two-step enzymatic pathway of creatine biosynthesis.

Experimental Workflow for Glycocyamine Quantification

This diagram outlines the logical flow of an experiment to quantify glycocyamine in a biological sample using Glycocyamine-¹⁵N,¹³C₂ as an internal standard.

Caption: Workflow for glycocyamine quantification using isotope dilution mass spectrometry.

References

- 1. Quantification of creatine and guanidinoacetate using GC-MS and LC-MS/MS for the detection of cerebral creatine deficiency syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Long term follow-up in GAMT deficiency – Correlation of therapy regimen, biochemical and in vivo brain proton MR spectroscopy data - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Evidence-based treatment of guanidinoacetate methyltransferase (GAMT) deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bevital.no [bevital.no]

- 6. Simultaneous determination of creatine and guanidinoacetate in plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. flore.unifi.it [flore.unifi.it]

Methodological & Application

Application Notes and Protocols for In Vivo Administration of Glycocyamine-15N,13C2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycocyamine (B1671910) (Guanidinoacetic Acid, GAA) is the direct endogenous precursor to creatine (B1669601), a vital molecule for cellular energy homeostasis, particularly in tissues with high energy demands such as muscle and brain. The stable isotope-labeled Glycocyamine-15N,13C2 serves as a powerful tracer for in vivo metabolic studies. By tracking the incorporation of the 15N and 13C isotopes, researchers can elucidate the dynamics of creatine synthesis, turnover, and tissue distribution. This enables a deeper understanding of metabolic pathways, the impact of therapeutic interventions, and the pathophysiology of diseases related to energy metabolism. These application notes provide a detailed protocol for the in vivo administration of this compound to animal models, subsequent sample collection, and analysis.

Key Applications

-

Metabolic Flux Analysis: Quantitatively tracking the conversion of glycocyamine to creatine in various tissues.

-

Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of glycocyamine.

-

Disease Modeling: Investigating alterations in the creatine synthesis pathway in models of metabolic, neurological, and muscular disorders.

-

Therapeutic Efficacy: Assessing the impact of novel drugs on creatine metabolism.

Data Presentation

Table 1: Recommended Dosage and Administration Parameters (Rodent Models)

| Parameter | Recommendation | Notes |

| Compound | This compound | |

| Animal Model | Mouse (e.g., C57BL/6) or Rat (e.g., Sprague-Dawley) | |

| Administration Route | Oral Gavage | Recommended for direct delivery and controlled dosage. |

| Vehicle | Sterile Water or 0.9% Saline | Ensure complete dissolution. |

| Proposed Dosage | 10-100 mg/kg body weight | A pilot study is recommended to determine the optimal dose for detectable enrichment without saturating metabolic pathways. |

| Gavage Volume | 5-10 mL/kg body weight | Do not exceed maximum recommended volumes to avoid distress. |

| Fasting Period | 4-6 hours prior to administration | To ensure consistent baseline metabolic state and absorption. |

Table 2: Sample Collection Timeline

| Time Point Post-Administration | Sample Type | Purpose |

| 0 min (pre-dose) | Blood | Baseline measurement of endogenous metabolites. |

| 15 min | Blood | Early absorption phase. |

| 30 min | Blood | |

| 1 hour | Blood, Tissues (Liver, Kidney, Muscle, Brain) | Peak plasma concentration and initial tissue distribution. |

| 2 hours | Blood, Tissues | |

| 4 hours | Blood, Tissues | Distribution and metabolism phase. |

| 8 hours | Blood, Tissues | |

| 12 hours | Blood, Urine | Elimination phase. |

| 24 hours | Blood, Urine |

Experimental Protocols

Protocol 1: Preparation and Administration of this compound

-

Animal Acclimation: Acclimate animals to the housing conditions for at least one week prior to the experiment.

-

Fasting: Fast animals for 4-6 hours before administration, with free access to water.

-